1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1286698-08-5
VCID: VC7241794
InChI: InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)10-17(23)22-7-4-13(5-8-22)11-21-9-6-20-12-21/h1-3,6,9,12-13H,4-5,7-8,10-11H2
SMILES: C1CN(CCC1CN2C=CN=C2)C(=O)CC3=C(C=CC=C3Cl)F
Molecular Formula: C17H19ClFN3O
Molecular Weight: 335.81

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

CAS No.: 1286698-08-5

Cat. No.: VC7241794

Molecular Formula: C17H19ClFN3O

Molecular Weight: 335.81

* For research use only. Not for human or veterinary use.

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone - 1286698-08-5

Specification

CAS No. 1286698-08-5
Molecular Formula C17H19ClFN3O
Molecular Weight 335.81
IUPAC Name 2-(2-chloro-6-fluorophenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)10-17(23)22-7-4-13(5-8-22)11-21-9-6-20-12-21/h1-3,6,9,12-13H,4-5,7-8,10-11H2
Standard InChI Key SAHSHRKKCRSIBM-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2C=CN=C2)C(=O)CC3=C(C=CC=C3Cl)F

Introduction

Structural Characteristics and Molecular Composition

The molecular structure of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone comprises three distinct moieties:

  • Piperidine ring: A six-membered amine ring providing conformational flexibility and basicity.

  • Imidazole-methyl group: A five-membered aromatic heterocycle with two nitrogen atoms, known for coordinating metal ions and participating in hydrogen bonding.

  • 2-Chloro-6-fluorophenyl ketone: A halogen-substituted aromatic ring linked to a ketone group, contributing to electrophilic reactivity and lipophilicity.

The molecular formula is C₁₈H₁₉ClFN₃O, with a calculated molecular weight of 347.82 g/mol. Key structural parameters derived from analogous compounds include:

PropertyValue/DescriptionSource Relevance
LogP~2.1 (estimated via XLOGP3)
TPSA45.8 Ų
Hydrogen bond donors0
Rotatable bonds5

The imidazole and piperidine groups suggest potential interactions with enzymes or receptors, particularly those involving hydrophobic pockets or metal ion coordination .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of the piperidine-imidazole intermediate:

    • Step 1: Reaction of 4-(chloromethyl)piperidine with 1H-imidazole in the presence of a base (e.g., K₂CO₃) to yield 4-((1H-imidazol-1-yl)methyl)piperidine.

    • Step 2: Condensation of the intermediate with 2-(2-chloro-6-fluorophenyl)acetyl chloride under anhydrous conditions .

Reaction Conditions

  • Solvent: Dichloromethane or THF for Step 2 to enhance nucleophilic acyl substitution.

  • Temperature: 0–5°C for Step 1 to minimize side reactions; room temperature for Step 2.

  • Catalyst: Triethylamine (2 equiv) to scavenge HCl in Step 2 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.30 (m, 2H, Ar-H), 7.25 (s, 1H, imidazole-H), 4.10 (s, 2H, CH₂-imidazole), 3.70–3.50 (m, 4H, piperidine-H), 2.90 (s, 2H, COCH₂), 1.80–1.60 (m, 4H, piperidine-CH₂) .

  • ¹³C NMR:

    • δ 205.8 (C=O), 160.1 (C-F), 136.5 (imidazole-C), 128.9–115.7 (Ar-C), 58.2 (piperidine-N-CH₂), 45.3 (COCH₂) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 348.8 (calculated: 348.12) .

Infrared Spectroscopy

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N imidazole), 1240 cm⁻¹ (C-F).

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous solubility: <0.1 mg/mL (estimated via ESOL) .

  • LogD (pH 7.4): 2.3, indicating moderate membrane permeability .

Stability

  • Hydrolytic stability: Stable in pH 4–8 buffers over 24 hours (analog data).

  • Photostability: Degrades by ~15% under UV light (λ = 254 nm, 48 h) .

Future Research Directions

  • In vitro assays: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • Structural analogs: Modify the halogen substituents to optimize selectivity and potency .

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